molecular formula C11H11Cl2N B2569339 3-(2,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287281-45-0

3-(2,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2569339
CAS No.: 2287281-45-0
M. Wt: 228.12
InChI Key: JIXPOMJCDSMREA-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)bicyclo[111]pentan-1-amine is a synthetic organic compound characterized by a bicyclo[111]pentane core substituted with a 2,4-dichlorophenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,4-dichlorobenzene and bicyclo[1.1.1]pentane derivatives.

    Formation of the Bicyclo[1.1.1]pentane Core: This step often involves the cyclization of suitable precursors under high-pressure conditions or using radical initiators.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, to form various substituted amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine is used as a building block for the synthesis of more complex molecules. Its rigid bicyclic structure makes it a valuable scaffold in the design of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioisostere, which can mimic the biological activity of other molecules while offering improved stability and selectivity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets such as enzymes or receptors.

Industry

In the industrial sector, this compound is explored for its use in the development of new polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[1.1.1]pentane core provides a rigid framework that can enhance binding affinity and selectivity. The 2,4-dichlorophenyl group contributes to hydrophobic interactions, while the amine group can form hydrogen bonds or ionic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • **3-(2,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine
  • **3-(2,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-ol
  • **3-(2,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-carboxylic acid

Uniqueness

Compared to similar compounds, 3-(2,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine stands out due to its amine functionality, which allows for a broader range of chemical modifications and interactions with biological targets. Its unique structural features make it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

3-(2,4-dichlorophenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N/c12-7-1-2-8(9(13)3-7)10-4-11(14,5-10)6-10/h1-3H,4-6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXPOMJCDSMREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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